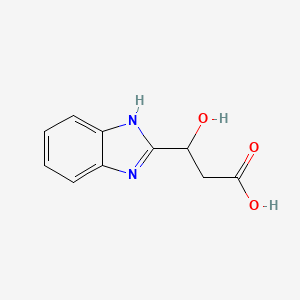

3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid

Description

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-8(5-9(14)15)10-11-6-3-1-2-4-7(6)12-10/h1-4,8,13H,5H2,(H,11,12)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNVLFRNSKOUIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes theoretical knowledge with established analytical methodologies. It offers insights into its structural features, expected ionization behavior (pKa), solubility profile, and lipophilicity (LogP). Furthermore, this document details robust, step-by-step experimental protocols for the empirical determination of these critical parameters, empowering researchers to generate precise data for this compound and its analogs. The guide is structured to provide both foundational knowledge and practical application, serving as a valuable resource for scientists engaged in the characterization and development of novel benzimidazole-containing entities.

Introduction and Molecular Overview

3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid belongs to the benzimidazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The molecule's structure, featuring a benzimidazole ring system, a carboxylic acid moiety, and a hydroxyl group, suggests a complex interplay of physicochemical properties that are critical to its behavior in biological systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 1: Molecular Identifiers and Basic Properties

| Property | Value | Source |

| Chemical Name | 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid | [1] |

| Synonyms | 3-(1H-benzimidazol-2-yl)-3-hydroxy-propionic acid, 3-(1H-1,3-benzodiazol-2-yl)-3-hydroxypropanoic acid | [1] |

| CAS Number | 99072-13-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 206.20 g/mol | [2] |

Ionization Constant (pKa)

The ionization constant, or pKa, is a crucial parameter that dictates the extent of a molecule's ionization at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets.[4] 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid is an amphoteric molecule, possessing both acidic and basic functional groups.

-

Acidic Group: The carboxylic acid (-COOH) group is expected to have a pKa in the range of 3-5, similar to other simple carboxylic acids. For instance, the parent 3-hydroxypropanoic acid has a pKa of 4.9.[5]

-

Basic Group: The benzimidazole ring system contains a basic nitrogen atom. The pKa of the conjugate acid of benzimidazole is approximately 5.5. The electronic nature of the substituents on the ring will influence this value.

The presence of both acidic and basic centers means the molecule will exist in different ionic forms depending on the pH of the environment: cationic at low pH, zwitterionic/neutral around the isoelectric point, and anionic at high pH.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes upon the addition of a titrant.[6][7]

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a final concentration of approximately 1 mM.[6][7]

-

Ionic Strength Adjustment: Add a solution of a neutral salt, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[6][7]

-

Initial pH Adjustment: For a full titration curve, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) using a standardized solution of hydrochloric acid (0.1 M HCl).[6][7]

-

Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse a calibrated pH electrode into the solution. Titrate the solution with a standardized solution of sodium hydroxide (0.1 M NaOH), adding the titrant in small, precise increments.[6][7]

-

Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading has stabilized (signal drift less than 0.01 pH units per minute).[6][7]

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be identified as the inflection points on the titration curve.[7][8] Perform at least three replicate titrations to ensure reproducibility.[6][7]

Diagram 1: Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination.

Solubility

Solubility is a critical determinant of a drug's bioavailability and formulation. The solubility of 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid is expected to be highly pH-dependent due to its amphoteric nature.

-

In Acidic Solutions (low pH): The benzimidazole nitrogen will be protonated, forming a cationic species, which is likely to enhance aqueous solubility.

-

In Basic Solutions (high pH): The carboxylic acid will be deprotonated, forming an anionic species, which should also increase aqueous solubility.

-

Near the Isoelectric Point: The molecule will exist predominantly as a neutral or zwitterionic species, where its aqueous solubility is expected to be at its minimum.

Experimental Protocol: Determination of Thermodynamic Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[9][10]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9).[9][10]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9][11]

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the solid from the saturated solution.[9]

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9]

-

Solubility Calculation: Calculate the solubility at each pH based on the measured concentration and the dilution factor.

Diagram 2: Workflow for Shake-Flask Solubility Assay

Caption: Shake-flask solubility determination.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross biological membranes.

The structure of 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid contains both polar (carboxylic acid, hydroxyl, benzimidazole nitrogens) and nonpolar (benzene ring) regions. This suggests a moderate lipophilicity. The LogP value will also be pH-dependent (in which case it is referred to as LogD), as the ionization of the molecule will significantly decrease its partitioning into the nonpolar octanol phase.

Experimental Protocol: Determination of LogP by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating LogP values based on the retention time of a compound on a nonpolar stationary phase.[12][13]

Methodology:

-

System Setup: Use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (at a pH where the compound is neutral, if possible) and an organic modifier like methanol or acetonitrile.[13]

-

Calibration: Inject a series of reference compounds with known LogP values that span the expected range of the test compound. Record their retention times (t_R).[14]

-

Calculation of Capacity Factor (k): For each reference compound, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Standard Curve Generation: Plot the logarithm of the capacity factor (log k) for the reference compounds against their known LogP values. A linear relationship should be observed.[12][14]

-

Analysis of Test Compound: Inject the test compound under the same chromatographic conditions and determine its retention time and log k value.

-

LogP Determination: Interpolate the LogP of the test compound from its log k value using the linear regression equation derived from the standard curve.[12]

Diagram 3: Workflow for LogP Determination by RP-HPLC

Caption: RP-HPLC workflow for LogP estimation.

Conclusion

While direct experimental data for 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid is not extensively published, its physicochemical properties can be reliably predicted based on its chemical structure and the known behavior of its constituent functional groups. This guide provides the theoretical framework and practical experimental protocols necessary for researchers to determine the pKa, solubility, and LogP of this compound. The generation of such empirical data is a critical step in the rational design and development of new therapeutic agents based on the benzimidazole scaffold.

References

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.

- Avdeef, A. (2003).

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Medicilon. (2023, November 30). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). Retrieved from [Link]

-

National Analytical Corporation. (n.d.). 3-(1H-Benzimidazol-2-yl)-3-hydroxypropanoic acid. Retrieved from [Link]

- Valko, K. (2004). Application of high-throughput physicochemical profiling for drug discovery.

-

PubChem. (n.d.). 3-Hydroxypropionic acid. Retrieved from [Link]

- Glomme, A., & März, J. (2005). Comparison of a single-vial shake-flask method with a miniaturized method for solubility determination. Journal of Pharmaceutical Sciences, 94(1), 1-8.

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ECETOC. (n.d.). Assessment of reverse-phase chromatographic methods for the determination of n-octanol/water partition coefficients. Retrieved from [Link]

-

National Analytical Corporation. (n.d.). 3-(1H-Benzimidazol-2-yl)-3-hydroxypropanoic acid. Retrieved from [Link]

-

International Journal of Innovative Research in Science & Soul. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Hydroxypropionic acid. Retrieved from [Link]

- Ayalp, A. (1989). The derivatives of 3-(1H-benzimidazole-2) propanoic acid synthesis and analgetic and anti inflammatory activity. Journal of the College of Science, King Saud University, 2(1), 7-12.

-

Wikipedia. (n.d.). 3-Hydroxypropionic acid. Retrieved from [Link]

-

ChemSrc. (2025, August 25). 3-(6-Amino-1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. Retrieved from [Link]

-

Amazon AWS. (n.d.). Characterization and anti inflammatory activity of “3-(2-[1H benzimidazole-2-yl)-2-oxethyl] phenyl) acetic acid and. Retrieved from [Link]

-

ResearchGate. (2025, March 17). 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Retrieved from [Link]

- Fathalla, M. F., & Khattab, S. N. (2010). Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. International Journal of Peptide Research and Therapeutics, 16(1), 29-37.

-

PubChem. (n.d.). 3-Hydroxypropionic acid. Retrieved from [Link]

Sources

- 1. 3-(1H-Benzimidazol-2-yl)-3-hydroxypropanoic acid Supplier in Mumbai, 3-(1H-Benzimidazol-2-yl)-3-hydroxypropanoic acid Trader, Maharashtra [chemicalmanufacturers.in]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. ijirss.com [ijirss.com]

- 5. 3-Hydroxypropionic acid - Wikipedia [en.wikipedia.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ecetoc.org [ecetoc.org]

3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid mechanism of action

An In-depth Technical Guide to the Postulated Mechanism of Action of 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This technical guide provides a comprehensive analysis of the postulated mechanism of action of a specific derivative, 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid. While direct experimental evidence for this particular molecule is nascent, a robust mechanistic framework can be constructed by examining the well-established bioactivities of the benzimidazole core and the influence of its 3-hydroxypropanoic acid substituent. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of existing knowledge to guide future research and hypothesis-driven experimentation.

The Benzimidazole Pharmacophore: A Foundation for Diverse Bioactivity

The benzimidazole moiety, an isostere of naturally occurring purines, consists of a fused benzene and imidazole ring.[] This aromatic heterocyclic system possesses a unique combination of physicochemical properties that enable it to interact with a wide array of biological macromolecules.[1]

-

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N=), facilitating strong interactions with protein active sites.[1]

-

π-π Stacking: The aromatic nature of the fused ring system allows for π-π stacking interactions with aromatic amino acid residues in proteins.[1]

-

Hydrophobic Interactions: The benzene portion of the scaffold contributes to hydrophobic interactions, aiding in binding to nonpolar pockets within biological targets.[1]

-

Metal Chelation: The lone pair of electrons on the sp2-hybridized nitrogen atom of the imidazole ring can form coordination bonds with transition metal ions present in the active sites of various enzymes.[]

These properties collectively make the benzimidazole scaffold a versatile platform for designing molecules that can effectively bind to and modulate the function of diverse biological targets, leading to a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][4]

Postulated Mechanisms of Action Based on the Benzimidazole Core

Based on extensive research into benzimidazole derivatives, several key mechanisms of action can be proposed for 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid.

Enzyme Inhibition via Metal Chelation

A prominent mechanism of action for many bioactive benzimidazoles is their ability to chelate metal ions within enzyme active sites.[] This interaction can lead to the inhibition of metalloenzymes that are crucial for various cellular processes. For instance, by binding to zinc ions, benzimidazole derivatives could potentially inhibit matrix metalloproteinases (MMPs) involved in cancer metastasis or bacterial enzymes essential for survival.

Caption: Proposed mechanism of microtubule disruption by targeting tubulin polymerization.

Modulation of Kinase Signaling Pathways

The structural similarity of the benzimidazole ring to purine allows these compounds to act as ATP-competitive inhibitors of various protein kinases. []Kinases are pivotal in cellular signaling pathways that control cell growth, proliferation, and survival. By blocking the ATP-binding site, benzimidazole derivatives can inhibit aberrant kinase activity, a hallmark of many cancers. The specific kinase targets would be determined by the nature of the substituents on the benzimidazole core.

COX Inhibition and Anti-inflammatory Effects

Benzimidazole derivatives have been reported to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. []COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

The Role of the 3-Hydroxypropanoic Acid Side Chain

The substituent at the 2-position of the benzimidazole ring is critical in determining the compound's pharmacological profile. In this case, the 3-hydroxypropanoic acid side chain is expected to significantly influence the molecule's properties.

-

Physicochemical Properties: The carboxylic acid and hydroxyl groups will increase the polarity and water solubility of the compound compared to a simple alkyl-substituted benzimidazole. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Hydrogen Bonding: The hydroxyl and carboxylic acid moieties provide additional sites for hydrogen bonding, which could enhance the binding affinity and specificity for a particular biological target.

-

Reactivity: The methylene group adjacent to the benzimidazole ring in the related compound 3-(1H-benzimidazol-2-yl)propanoic acid (Procodazol) is known to be acidic and can participate in condensation reactions. [5][6]The presence of a hydroxyl group on this carbon in the title compound may alter this reactivity but still presents a potential site for metabolic modification or covalent interaction.

Hypothetical Integrated Mechanism and Target Profile

Synthesizing the contributions of the benzimidazole core and the 3-hydroxypropanoic acid side chain, we can propose a hypothetical target profile for 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid. The increased polarity and hydrogen bonding potential conferred by the side chain might favor interactions with the active sites of enzymes that have polar residues, such as certain kinases or hydrolases. The ability to chelate metals remains a strong possibility, and the overall structure could be amenable to binding the colchicine-binding site of β-tubulin.

| Potential Target Class | Postulated Mechanism | Therapeutic Indication |

| Tubulin | Inhibition of polymerization | Anticancer, Anthelmintic |

| Protein Kinases | ATP-competitive inhibition | Anticancer |

| Metalloenzymes | Chelation of active site metal ion | Antimicrobial, Anticancer |

| Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis | Anti-inflammatory |

Experimental Workflows for Elucidating the Mechanism of Action

To validate these hypotheses, a systematic experimental approach is required. The following protocols outline key experiments for target identification and mechanism elucidation.

Target Identification

A crucial first step is to identify the direct cellular targets of the compound. Affinity-based proteomics is a powerful technique for this purpose.

Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization: Synthesize an analog of 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare a total cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is observed).

-

Affinity Pull-down: Incubate the cell lysate with the immobilized compound. As a control, incubate the lysate with beads that have not been conjugated to the compound.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins, for example, by changing the pH or by competitive elution with the free compound.

-

Protein Identification: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-treated sample compared to the control.

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivati...: Ingenta Connect [ingentaconnect.com]

- 4. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. pjps.pk [pjps.pk]

- 6. The derivatives of 3-(1H-benzikmidazole-2) propanoic acid synthesis and analgetic and anti inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profiling and Biological Activity of 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid (CAS: 99072-13-6)

Executive Summary

The benzimidazole ring system is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for naturally occurring nucleotides, purines, and indoles [1]. Among its functionalized derivatives, 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid (CAS 99072-13-6) represents a structurally compelling scaffold. By coupling the planar, electron-rich benzimidazole core with a flexible, highly polar 3-hydroxypropanoic acid side chain at the C2 position, this compound exhibits a unique physicochemical profile.

This technical whitepaper provides an in-depth analysis of the biological activity, structural rationale, and experimental methodologies required to evaluate this compound and its derivatives in drug discovery pipelines.

Structural Pharmacology & Mechanistic Rationale

The biological versatility of 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid is derived from its bipartite molecular architecture, which allows it to engage in multivalent interactions with biological targets [2].

The Benzimidazole Core (The Recognition Motif)

The 1H-benzimidazole moiety acts as the primary recognition element. Because it mimics the purine ring of adenine, it has a high propensity to bind to the ATP-binding clefts of kinases, topoisomerases, and helicases.

-

Causality in Binding: The nitrogen atoms (N1 and N3) serve as critical hydrogen bond donors and acceptors, respectively, allowing the core to anchor into the "hinge region" of kinase domains. Furthermore, the fused benzene ring facilitates strong π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within hydrophobic pockets.

The 3-Hydroxypropanoic Acid Moiety (The Polar Anchor)

The addition of the 3-hydroxypropanoic acid chain at the C2 position fundamentally alters the compound's pharmacokinetic and pharmacodynamic landscape.

-

Causality in Specificity: Unlike simple alkyl substitutions, the terminal carboxylic acid ( pKa≈4.5 ) is deprotonated at physiological pH. This generates an anionic center capable of forming robust salt bridges with basic amino acid residues (Arginine, Lysine) located in the solvent-exposed regions of target proteins.

-

Metalloenzyme Coordination: The adjacent β -hydroxyl group, working in tandem with the carboxylate, creates a bidentate chelation motif. This is highly effective for coordinating divalent metal cations (such as Zn2+ or Mg2+ ) found in the active sites of metalloproteases and integrases [3].

Mechanistic pathway of target enzyme inhibition by the compound.

Primary Domains of Biological Activity

Based on the structural features of C2-substituted propanoic acid benzimidazoles, the biological activity of this compound spans several critical therapeutic areas [4].

Antimicrobial and Antifungal Activity

Benzimidazole-propanoic acid derivatives exhibit broad-spectrum antimicrobial properties. They act by inhibiting the polymerization of microbial tubulin or by disrupting the biosynthesis of ergosterol in fungal cell membranes. The carboxylic acid moiety enhances aqueous solubility, allowing for better penetration through the hydrophilic peptidoglycan layers of Gram-negative bacteria[4].

Kinase and Enzyme Inhibition

Due to the purine-mimicking core, these compounds are potent competitive inhibitors of ATP-dependent enzymes. The 3-hydroxypropanoic acid tail provides a vector that extends out of the ATP pocket, allowing for the design of highly selective inhibitors that target non-conserved, solvent-exposed residues specific to individual kinase isoforms.

Immunomodulatory and Anti-inflammatory Effects

Metabolites of closely related benzimidazole derivatives (e.g., M50354) have been shown to selectively target differentiating naïve T-helper (Th) cells without affecting mature Th1 or Th2 cells. The propanoic acid derivative acts as the active pharmacophore, modulating cytokine expression and suppressing allergic inflammatory responses.

Data Presentation: Comparative Pharmacological Profiling

The following table summarizes the typical pharmacological metrics for C2-functionalized benzimidazole-propanoic acid derivatives across various biological targets.

| Biological Target | Assay Type | Typical IC50 / MIC Range | Primary Mechanism of Action |

| Bacterial Strains (e.g., E. coli) | Broth Microdilution (MIC) | 16 - 64 µg/mL | Disruption of cell wall synthesis / DNA gyrase inhibition |

| Fungal Strains (e.g., C. albicans) | Agar Dilution (MIC) | 8 - 32 µg/mL | Inhibition of ergosterol biosynthesis |

| Tyrosine Kinases (e.g., EGFR) | FRET-based Kinase Assay | 0.5 - 5.0 µM | Competitive ATP-binding site inhibition |

| Metalloenzymes (e.g., HDACs) | Fluorometric Assay | 1.2 - 10 µM | Zn2+ chelation via hydroxypropanoic moiety |

Experimental Protocols for Activity Validation

To rigorously establish the biological activity of 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid, researchers must employ self-validating assay systems. The following protocols detail the methodologies for evaluating target binding and functional inhibition.

Protocol 1: High-Throughput Kinase Inhibition Assay (TR-FRET)

This protocol measures the compound's ability to inhibit kinase activity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), ensuring high sensitivity and low background interference.

-

Reagent Preparation: Prepare a 3x compound working solution in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35). Serial dilute the benzimidazole compound from 100 µM down to 1 nM.

-

Enzyme/Substrate Mix: Prepare a 3x solution containing the target kinase and the specific biotinylated peptide substrate.

-

Reaction Initiation: In a 384-well microplate, combine 5 µL of the compound solution with 5 µL of the enzyme/substrate mix. Incubate for 15 minutes at room temperature to allow for pre-binding.

-

ATP Addition: Initiate the reaction by adding 5 µL of ATP (at the predetermined Km concentration). Incubate for 60 minutes at 25°C.

-

Detection: Stop the reaction by adding 15 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

-

Validation & Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

-

Self-Validation Check: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's robustness.

-

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

To prove direct physical interaction and determine the association ( kon ) and dissociation ( koff ) rates, SPR is the gold standard.

-

Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Target Immobilization: Dilute the target protein in 10 mM Sodium Acetate (pH 4.5) and inject it over the active channel until a target immobilization level of ~2000 Response Units (RU) is achieved. Block remaining active esters with 1 M Ethanolamine (pH 8.5).

-

Reference Channel: Treat the reference channel identically but omit the protein injection. This self-validates the system by subtracting bulk refractive index changes and non-specific binding.

-

Analyte Injection: Prepare a concentration series of 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid (0.1 µM to 50 µM) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO). Inject each concentration at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

-

Regeneration: If the compound does not fully dissociate, inject a brief pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

-

Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract KD (Affinity constant).

Step-by-step Surface Plasmon Resonance (SPR) assay workflow.

Conclusion

3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid is a highly functionalized intermediate and bioactive scaffold. Its purine-mimicking benzimidazole core provides the necessary geometry for target intercalation, while the 3-hydroxypropanoic acid moiety ensures optimal solubility, metal chelation, and electrostatic anchoring. By employing rigorous, self-validating in vitro assays such as TR-FRET and SPR, researchers can accurately map the pharmacological potential of this compound across antimicrobial, anti-inflammatory, and oncological targets.

References

-

Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions MDPI - Molecules URL:[Link]

-

A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity Mini-Reviews in Medicinal Chemistry (PubMed) URL:[Link]

-

Synthesis of Some Hydroxamic Acid Derivatives of Benzimidazole and Their Antibacterial and Antifungal Activities PubMed - National Institutes of Health URL: [Link]

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives MDPI - Molecules URL:[Link]

3-(1H-Benzimidazol-2-yl)-3-hydroxypropanoic Acid (CAS 99072-13-6): A 3D-Functionalized Privileged Scaffold for Fragment-Based Drug Discovery

Executive Summary

The transition from flat, sp²-hybridized chemical space to complex, sp³-rich three-dimensional architectures is a defining paradigm in modern Fragment-Based Drug Discovery (FBDD)[1]. 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid (CAS 99072-13-6) represents a highly versatile, bifunctional building block that bridges these two domains[2],[3]. By coupling the well-established, aromatic benzimidazole core—a privileged scaffold in medicinal chemistry[4]—with a chiral, sp³-hybridized hydroxypropanoic acid side chain, this molecule provides researchers with a distinct 3D vector for structural elaboration.

This technical guide provides an in-depth analysis of CAS 99072-13-6, detailing its physicochemical profile, mechanistic utility in FBDD, and field-proven synthetic protocols for its integration into drug discovery pipelines.

Physicochemical Profiling & Structural Dynamics

To effectively utilize a fragment in FBDD, it must adhere closely to the "Rule of Three" (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3) to ensure high ligand efficiency and room for downstream optimization[5]. CAS 99072-13-6 fits perfectly within these parameters, offering a highly efficient starting point for hit-to-lead campaigns.

Table 1: Physicochemical Properties of CAS 99072-13-6

| Property | Value | Implication for Drug Design |

| Molecular Weight | 206.20 g/mol [6] | Well below the 300 Da threshold, allowing significant mass addition during hit elaboration[5]. |

| Molecular Formula | C₁₀H₁₀N₂O₃[2] | High heteroatom-to-carbon ratio, promoting favorable aqueous solubility. |

| H-Bond Donors (HBD) | 3 (NH, OH, COOH) | Provides multiple distinct interaction points for target engagement. |

| H-Bond Acceptors (HBA) | 4 (N, OH, COOH x2) | Enables complex hydrogen-bonding networks within protein binding pockets. |

| Stereocenters | 1 (C3 position) | Introduces a critical 3D vector, allowing for stereospecific target interactions[1]. |

| Rotatable Bonds | 3 | Balances conformational flexibility with entropic penalty upon binding. |

Structural Dynamics: Tautomerism and Bioisosterism

The benzimidazole core exhibits rapid annular tautomerism between the N1 and N3 positions. This dynamic proton exchange allows the scaffold to act simultaneously as a hydrogen bond donor and acceptor. Consequently, benzimidazole frequently serves as a bioisostere for purine and indole rings, making it exceptionally effective at anchoring into the ATP-binding hinge regions of kinases or the transmembrane pockets of GPCRs[4].

Mechanistic Application in FBDD

The true value of CAS 99072-13-6 lies in its spatial geometry. While the benzimidazole ring anchors the fragment via π-π stacking and directional hydrogen bonds, the C3-hydroxyl group and the terminal carboxylic acid project outward from the aromatic plane. This projection is critical for escaping "flatland" and accessing adjacent sub-pockets within a protein target[1].

Fig 1: Pharmacophore interaction model of the benzimidazole-hydroxypropanoic acid scaffold.

Synthetic Utility & Divergent Functionalization

CAS 99072-13-6 features three orthogonal sites for chemical modification: the benzimidazole NH, the secondary hydroxyl, and the carboxylic acid. This allows for divergent library synthesis from a single precursor. However, the presence of a β -hydroxy acid motif presents a specific synthetic challenge: activation of the carboxylic acid can lead to intramolecular attack by the hydroxyl group (forming a β -lactone) or base-catalyzed dehydration to form an α,β -unsaturated amide (acrylamide derivative).

Fig 2: Divergent synthetic functionalization pathways for FBDD library generation.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation checkpoints.

Protocol A: Chemoselective Amide Coupling (Minimizing Dehydration)

Objective: Couple a primary amine to the carboxylic acid of CAS 99072-13-6 without inducing β -lactone formation or dehydration. Causality: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because its rapid reaction kinetics outcompete the slower intramolecular side reactions. The reaction is strictly maintained at 0 °C to further suppress dehydration.

-

Preparation: In an oven-dried flask under N₂, dissolve CAS 99072-13-6 (1.0 equiv) and the target primary amine (1.1 equiv) in anhydrous DMF (0.1 M).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Rationale: DIPEA is sterically hindered, preventing it from acting as a nucleophile while effectively deprotonating the carboxylic acid.

-

Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 equiv) in one portion. Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Self-Validation Checkpoint (LC-MS):

-

Withdraw a 5 µL aliquot, dilute in 1 mL MeOH, and inject into the LC-MS.

-

Diagnostic Logic: If the mass spectrum shows a dominant peak at [M - 18 + H]⁺ , base-catalyzed dehydration has occurred. If a peak corresponding to the HATU-adduct is present without the product mass, the amine is too sterically hindered. A successful reaction will show the pure [M + H]⁺ of the desired amide.

-

-

Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Chiral Validation via Supercritical Fluid Chromatography (SFC)

Objective: Confirm the enantiomeric excess (ee) of the C3 stereocenter post-synthesis. Causality: Because CAS 99072-13-6 is often supplied as a racemate unless specifically synthesized as an asymmetric building block[7], downstream biological assays require enantiomerically pure materials to prevent convoluted Structure-Activity Relationship (SAR) data.

-

Sample Preparation: Dissolve the purified amide product from Protocol A in HPLC-grade Methanol to a concentration of 1 mg/mL.

-

Chromatography Conditions:

-

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) stationary phase).

-

Mobile Phase: Isocratic 80% supercritical CO₂ / 20% MeOH (containing 0.1% Diethylamine to suppress peak tailing of the benzimidazole).

-

Flow Rate: 3.0 mL/min at 40 °C.

-

-

Self-Validation Checkpoint (System Suitability):

-

Mandatory Step: Inject a known racemic mixture of the compound first.

-

Diagnostic Logic: The chromatogram must display two distinct peaks with a resolution factor ( Rs ) > 1.5. If the subsequent injection of the synthesized sample yields a single peak matching one of the racemate retention times, the enantiomeric purity is validated (>95% ee). If two peaks are present, chiral preparative separation is required before biological testing.

-

References

-

chemicalmanufacturers.in - 3-(1H-Benzimidazol-2-yl)-3-hydroxypropanoic acid (CAS 99072-13-6) Product Specifications.2

-

chemicalbook.com - 3-(1H-BENZIMIDAZOL-2-YL)-3-HYDROXYPROPANOIC ACID Chemical Properties.6

-

scbt.com - Santa Cruz Biotechnology: 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid.3

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

Journal of the American Chemical Society (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery.1

-

Benchchem. Historical Context and Development of Benzimidazole Chemistry as a Privileged Scaffold.4

-

Accounts of Chemical Research (2017). A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes (Rule of Three).5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-(1H-Benzimidazol-2-yl)-3-hydroxypropanoic acid Supplier in Mumbai, 3-(1H-Benzimidazol-2-yl)-3-hydroxypropanoic acid Trader, Maharashtra [chemicalmanufacturers.in]

- 3. scbt.com [scbt.com]

- 4. 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | 27231-33-0 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-(1H-BENZIMIDAZOL-2-YL)-3-HYDROXYPROPANOIC ACID | 99072-13-6 [chemicalbook.com]

- 7. 7147-74-2|(1S,2R,3R,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol|BLD Pharm [bldpharm.com]

Structural Elucidation of 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic Acid: A Methodological Framework

Executive Summary

The compound 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid (CAS 99072-13-6) represents a highly functionalized molecule merging a privileged benzimidazole pharmacophore with a biologically relevant β -hydroxy acid side chain[1]. Unambiguous structural elucidation of this molecule presents unique analytical challenges, primarily due to the annular tautomerism of the benzimidazole core and the presence of a chiral center at the C-3 position.

This whitepaper provides an authoritative, in-depth guide to the structural characterization of this compound. By employing self-validating protocols across High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can establish a rigorous, closed-loop system for molecular verification.

Molecular Architecture & Analytical Strategy

The structural architecture of 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid dictates the analytical approach:

-

The Benzimidazole Core: Features a highly deshielded N-H proton and a conjugated aromatic system. Rapid proton exchange between N-1 and N-3 at room temperature often leads to signal broadening in the aromatic region[2].

-

The β -Hydroxy Acid Chain: The C-3 carbon is a chiral center. Because of this stereocenter, the adjacent methylene protons at C-2 are diastereotopic—meaning they occupy magnetically non-equivalent environments and will couple to each other as well as to the C-3 methine proton, forming a complex ABX spin system.

-

Labile Protons: The molecule contains three exchangeable protons (COOH, OH, and N-H), requiring specific solvent choices to prevent premature deuterium exchange during initial analysis.

Analytical workflow for the structural elucidation of 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls that independently verify the reliability of the acquired data.

Protocol 1: Orthogonal HRMS (ESI-TOF) Analysis

Causality & Rationale: Electrospray Ionization (ESI) is selected because it is a soft ionization technique that prevents the premature thermal degradation of the delicate β -hydroxy acid moiety. Running the sample in both positive and negative modes provides orthogonal confirmation of the exact mass (206.0689 Da).

Step-by-Step Methodology:

-

Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, modified with 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode).

-

System Suitability (Self-Validation): Prior to injection, infuse a standard tuning mix (e.g., Agilent ESI-L). The protocol is only validated to proceed if the mass accuracy across the calibration range is <2 ppm.

-

Acquisition: Acquire data in ESI+ to observe the protonated basic imidazole nitrogen [M+H]+=207.0767 , and in ESI- to observe the deprotonated carboxylic acid [M−H]−=205.0611 .

-

MS/MS Fragmentation: Isolate the m/z 207.07 precursor ion and apply a collision energy ramp (15–30 eV).

-

Validation Check: The presence of a −18 Da neutral loss (water) and a −44 Da neutral loss (carbon dioxide) internally validates the presence of the hydroxyl and carboxyl groups, respectively.

-

Protocol 2: Multidimensional NMR Spectroscopy

Causality & Rationale: DMSO- d6 is explicitly chosen over CDCl 3 or D 2 O. DMSO disrupts intermolecular hydrogen bonding, ensuring complete solubility, and crucially, it slows the chemical exchange of the N-H and OH protons, allowing them to be observed in the 1 H spectrum[2]. Structural elucidation of complex benzimidazoles heavily relies on 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously assign the condensed ring systems and side chains[3].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS).

-

Instrument Calibration (Self-Validation): Acquire a 1D 1 H spectrum of a standard lineshape sample (e.g., 1% ethylbenzene) to verify magnetic field homogeneity. The TMS peak in the sample acts as the internal zero-point calibrant.

-

1D Acquisition: Acquire 1 H NMR (400/600 MHz, 64 scans) with a relaxation delay ( D1 ) of 2–5 seconds to ensure accurate integration. Acquire 13 C NMR (100/150 MHz, 1024 scans).

-

2D Acquisition: Run 1 H- 1 H COSY, 1 H- 13 C HSQC (optimized for 1JCH=145 Hz), and 1 H- 13 C HMBC (optimized for nJCH=8 Hz).

-

Orthogonal Validation (D 2 O Shake): Add 10 μ L of D 2 O to the NMR tube, invert to mix, and re-acquire the 1 H spectrum.

-

Validation Check: The signals at ∼ 12.5 ppm (N-H), ∼ 12.2 ppm (COOH), and ∼ 5.8 ppm (OH) must disappear. If they do not, the signals are misassigned, or the sample is contaminated.

-

Data Interpretation & Causality

Quantitative NMR Assignments

The structural integrity of N-substituted and C-2 substituted benzimidazoles is confirmed by mapping the chemical shifts to their specific electronic environments[4]. The table below summarizes the expected assignments based on the self-validating workflow.

Table 1: Expected 1 H and 13 C NMR Assignments in DMSO- d6

| Position | 1 H Shift (ppm) | Multiplicity & Coupling | 13 C Shift (ppm) | Key HMBC Correlations ( 2J , 3J ) |

| C-1 (COOH) | ∼ 12.20 | br s (exchanges with D 2 O) | ∼ 173.5 | - |

| C-2 (CH 2 ) | ∼ 2.85, 3.05 | dd (ABX system, diastereotopic) | ∼ 41.2 | C-1, C-3, C-2' |

| C-3 (CH-OH) | ∼ 5.15 | dd | ∼ 66.8 | C-1, C-2, C-2' |

| C-3 (OH) | ∼ 5.80 | br d (exchanges with D 2 O) | - | C-2, C-3 |

| C-2' (Imidazole) | - | - | ∼ 155.0 | - |

| N-H | ∼ 12.50 | br s (exchanges with D 2 O) | - | C-3a', C-7a' |

| Ar-H (C-4', C-7') | ∼ 7.50 | m (broadened by tautomerism) | ∼ 115.0 | C-2' |

| Ar-H (C-5', C-6') | ∼ 7.15 | m (broadened by tautomerism) | ∼ 122.5 | C-3a', C-7a' |

Note: The N-H proton of the benzimidazole ring is highly deshielded due to diamagnetic anisotropy and solvent hydrogen bonding, typically appearing between 12.0 and 13.6 ppm[2].

Mechanistic Proof of Connectivity (HMBC)

The most critical phase of the elucidation is proving that the β -hydroxy propanoic acid chain is covalently linked to the C-2' position of the benzimidazole core. This is achieved through Heteronuclear Multiple Bond Correlation (HMBC).

Key HMBC logic establishing the covalent linkage between the side chain and the benzimidazole core.

Causality of the ABX System: The HMBC data must be interpreted alongside the 1D 1 H splitting patterns. Because C-3 is chiral, the C-2 methylene protons (H-2a and H-2b) are sterically restricted and magnetically distinct. They exhibit a large geminal coupling ( 2J≈15 Hz) to each other, and distinct vicinal couplings ( 3J ) to the H-3 methine proton. This distinct dd pattern is absolute proof of the adjacent chiral hydroxyl center, validating the structural connectivity independent of mass spectrometry.

Stereochemical Considerations

Standard NMR and HRMS protocols confirm the 2D planar structure but cannot differentiate between the (R) and (S) enantiomers of the C-3 chiral center. To achieve complete 3D structural elucidation:

-

Chiral HPLC: The compound must be run on a chiral stationary phase (e.g., Chiralpak AD-H) to determine enantiomeric excess (ee).

-

Vibrational Circular Dichroism (VCD): For absolute configuration assignment, the experimental VCD spectrum (IR region) is compared against Density Functional Theory (DFT) calculated spectra for the (R) and (S) isomers.

References

- BenchChem - Application Note: Characterization of Benzimidazole Deriv

- Santa Cruz Biotechnology (SCBT) - 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid | CAS 99072-13-6.

- TSI Journals - Design, Synthesis of a Novel N-substituted Benzimidazole Deriv

- Turkish Journal of Pharmaceutical Sciences - Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Deriv

Sources

An In-depth Technical Guide to the Spectral Analysis of 3-(1H-1,3-benzodiazol-2-yl)-3-hydroxypropanoic acid

Introduction

3-(1H-1,3-benzodiazol-2-yl)-3-hydroxypropanoic acid is a molecule of significant interest within the field of medicinal chemistry and drug development. As a benzimidazole derivative, it belongs to a class of heterocyclic compounds renowned for a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The structural elucidation of such molecules is a critical step in the research and development pipeline, ensuring purity, confirming identity, and providing insights into its chemical behavior. This guide provides a comprehensive overview of the spectral data for 3-(1H-1,3-benzodiazol-2-yl)-3-hydroxypropanoic acid, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

This document is intended for researchers, scientists, and professionals in drug development, providing both theoretical and practical insights into the spectral characterization of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from related benzimidazole and hydroxy acid compounds.

Molecular Structure

Caption: Chemical structure of 3-(1H-1,3-benzodiazol-2-yl)-3-hydroxypropanoic acid.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1] For 3-(1H-1,3-benzodiazol-2-yl)-3-hydroxypropanoic acid, the ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in 3-(1H-1,3-benzodiazol-2-yl)-3-hydroxypropanoic acid. These predictions are based on known data for benzimidazole and 3-hydroxypropanoic acid moieties.[1][2]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H (imidazole) | 12.0 - 13.6 | broad singlet | - |

| Aromatic Protons | 7.0 - 8.3 | multiplet | - |

| -CH(OH)- | ~4.5 - 5.0 | triplet or dd | ~6-8 |

| -CH₂- | ~2.5 - 3.0 | doublet of doublets | ~6-8, ~15-17 |

| -OH (hydroxyl) | Variable | broad singlet | - |

| -COOH (carboxyl) | > 10 | broad singlet | - |

Interpretation of the ¹H NMR Spectrum

-

N-H Proton: The proton attached to the nitrogen of the imidazole ring is expected to appear as a broad singlet in the downfield region (12.0-13.6 ppm), particularly in DMSO-d₆, due to hydrogen bonding and quadrupole effects from the adjacent nitrogen.[1]

-

Aromatic Protons: The four protons on the benzene ring of the benzimidazole core will resonate in the aromatic region (7.0-8.3 ppm).[1] The specific splitting pattern will depend on the symmetry, but a complex multiplet is expected.

-

Methine Proton (-CH(OH)-): The proton on the carbon bearing the hydroxyl group is expected to appear as a triplet or a doublet of doublets around 4.5-5.0 ppm, coupled to the adjacent methylene protons.

-

Methylene Protons (-CH₂-): The two diastereotopic protons of the methylene group will likely appear as a complex multiplet, specifically a doublet of doublets, in the range of 2.5-3.0 ppm due to coupling with the adjacent methine proton.

-

Hydroxyl and Carboxyl Protons: The hydroxyl and carboxylic acid protons will appear as broad singlets at variable chemical shifts, which can be confirmed by D₂O exchange. The carboxylic acid proton is expected to be significantly downfield (>10 ppm).

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.

Expected ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -COOH (carboxyl) | ~170 - 180 |

| C=N (imidazole) | ~150 - 160 |

| Aromatic Carbons | ~110 - 140 |

| -CH(OH)- | ~65 - 75 |

| -CH₂- | ~40 - 50 |

Interpretation of the ¹³C NMR Spectrum

-

Carboxyl Carbon: The carbon of the carboxylic acid group will be the most downfield signal, typically appearing between 170 and 180 ppm.

-

Imidazole Carbon: The carbon atom double-bonded to the two nitrogen atoms in the imidazole ring will resonate around 150-160 ppm.

-

Aromatic Carbons: The carbons of the benzene ring will appear in the range of 110-140 ppm. The number of signals will depend on the symmetry of the substitution.

-

Aliphatic Carbons: The methine carbon attached to the hydroxyl group is expected around 65-75 ppm, while the methylene carbon will be more upfield, around 40-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound.

Experimental Protocol

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: The detector records the abundance of each ion at a specific m/z.

Expected Mass Spectral Data

The molecular weight of 3-(1H-1,3-benzodiazol-2-yl)-3-hydroxypropanoic acid (C₁₀H₁₀N₂O₃) is 206.20 g/mol .

-

[M+H]⁺: In positive ion mode ESI-MS, the protonated molecule is expected at an m/z of approximately 207.21.

-

[M-H]⁻: In negative ion mode ESI-MS, the deprotonated molecule is expected at an m/z of approximately 205.19.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) can provide valuable structural information through controlled fragmentation of the parent ion.

Caption: Predicted MS/MS fragmentation of the [M+H]⁺ ion.

Common fragmentation pathways may include:

-

Loss of water (H₂O): From the hydroxyl group, leading to a fragment at m/z 189.

-

Loss of carbon dioxide (CO₂): From the carboxylic acid group, resulting in a fragment at m/z 163.

-

Cleavage of the propanoic acid side chain: This could lead to the formation of a stable benzimidazolyl cation.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups.

Experimental Protocol

-

Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Expected IR Spectral Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad |

| O-H stretch (alcohol) | 3200 - 3600 | Broad |

| N-H stretch (imidazole) | 3100 - 3500 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |

| C=N stretch (imidazole) | 1580 - 1650 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

Interpretation of the IR Spectrum

-

The presence of very broad absorption bands in the 2500-3600 cm⁻¹ region is indicative of the O-H stretching vibrations of both the carboxylic acid and alcohol functional groups, as well as the N-H stretch of the imidazole ring.

-

A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the C=O stretch of the carboxylic acid.

-

The absorptions in the 1450-1650 cm⁻¹ range correspond to the C=C and C=N stretching vibrations of the aromatic and imidazole rings.

Conclusion

The comprehensive spectral analysis of 3-(1H-1,3-benzodiazol-2-yl)-3-hydroxypropanoic acid, integrating ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for its structural confirmation and purity assessment. The predicted spectral data, based on the well-understood characteristics of its benzimidazole and 3-hydroxypropanoic acid components, offer a reliable guide for researchers. The synergistic use of these analytical techniques ensures a high degree of confidence in the structural elucidation of this and similar novel compounds, which is a critical step in the journey of drug discovery and development.

References

-

IntechOpen. (2022, July 13). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazole Derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (2025, July 15). Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanoic acid, 2-hydroxy-, ethyl ester. Retrieved from [Link]

Sources

Foreword: The Enduring Legacy of the Benzimidazole Scaffold

An In-depth Technical Guide to the Discovery and Isolation of Novel Benzimidazole Derivatives

The benzimidazole core, a bicyclic system formed by the fusion of benzene and imidazole, is unequivocally recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] This designation stems from its remarkable ability to interact with a diverse array of biological targets, a versatility attributed to its unique physicochemical properties, including hydrogen bond donor-acceptor capabilities, potential for π-π stacking, and a rigid, synthetically accessible framework.[1][2] Consequently, this moiety is a cornerstone in modern pharmacology, embedded in the structure of numerous FDA-approved drugs.[2][4] These agents span a wide therapeutic spectrum, from anthelmintics like Albendazole, to proton pump inhibitors such as Omeprazole, and anticancer agents like Bendamustine.[2][5][6]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond simple recitation of protocols to provide a field-proven perspective on the synthesis, isolation, and definitive characterization of novel benzimidazole derivatives, emphasizing the causal logic behind key experimental choices and methodologies.

Strategic Synthesis: A Comparative Analysis of Methodologies

The construction of the benzimidazole ring system has evolved significantly from its classical origins. The choice of synthetic route is a critical decision, balancing factors such as desired substitution patterns, yield, reaction time, and environmental impact.

Classical Foundations: The Phillips-Ladenburg and Weidenhagen Reactions

The earliest and most fundamental methods for benzimidazole synthesis are the Phillips-Ladenburg and Weidenhagen reactions. The Phillips-Ladenburg synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid, typically under harsh conditions requiring strong mineral acids (e.g., 4N HCl) and high temperatures, often for extended periods.[7][8][9][10][11] The related Weidenhagen reaction utilizes an aldehyde as the carbonyl source, which also requires an oxidizing agent to achieve the final aromatic benzimidazole ring system.[7][10][11] While foundational, these methods are often limited by low yields, harsh conditions, and long reaction times.[7][11]

Caption: Figure 1: Phillips-Ladenburg Condensation Mechanism

Modern Advancements: Efficiency and Sustainability

To overcome the limitations of classical methods, a host of modern synthetic strategies have been developed, focusing on catalytic efficiency and greener reaction conditions.

-

Catalytic Synthesis: The use of catalysts, including various metal complexes (e.g., Cobalt, Iron, Copper), nanoparticles, and Lewis acids, has revolutionized benzimidazole synthesis.[7][12][13][14][15] These catalysts facilitate the reaction under much milder conditions, often at room temperature, leading to higher yields and purity.[12][14][15]

-

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate the reaction, reducing synthesis times from hours to mere minutes.[7][12][16] This technique often results in higher yields and cleaner reaction profiles.[7]

-

Green Chemistry Approaches: A significant focus has been placed on developing environmentally benign protocols. This includes performing reactions under solvent-free conditions or using eco-friendly catalysts and solvents, which minimizes hazardous waste.[14][16][17]

Data-Driven Method Selection

The choice of synthetic methodology directly impacts laboratory efficiency and resource allocation. The following table provides a comparative summary to guide this decision-making process.

| Synthesis Method | Category | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Phillips-Ladenburg | Classical | 2 - 24 hours | 60 - 85% | Readily available starting materials.[7] | High temperatures, harsh acidic conditions, long reaction times.[7] |

| Weidenhagen | Classical | Several hours | Variable, often moderate | Utilizes aldehydes as substrates. | Requires an oxidizing agent, can lead to side products.[7] |

| Catalytic Synthesis | Modern | 0.5 - 6 hours | 85 - 99% | High efficiency, selectivity, mild conditions, potential for catalyst recycling.[2][7] | Catalyst cost and potential for metal contamination.[7] |

| Microwave-Assisted | Modern | 5 - 30 minutes | 85 - 99% | Drastically reduced reaction times, often higher yields, solvent-free options.[7] | Requires specialized microwave reactor.[7] |

Core Experimental Workflow: From Synthesis to Pure Compound

This section details a representative, self-validating protocol for the synthesis, isolation, and purification of a novel 2-substituted benzimidazole derivative, employing a modern catalytic approach.

Caption: Figure 2: Overall Experimental Workflow

Part A: Synthesis and In-Process Control

Protocol: Synthesis of 2-(4-chlorophenyl)-1H-benzimidazole

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.0 mmol, 108.1 mg) and 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg) in ethanol (10 mL).

-

Catalyst Addition: To this solution, add a catalytic amount of Cobalt(II) acetylacetonate (5 mol%, ~12.9 mg).[2] A few drops of glacial acetic acid can be added to facilitate the reaction.[2]

-

Causality Insight: The cobalt catalyst lowers the activation energy of the condensation and subsequent oxidative cyclization, allowing the reaction to proceed efficiently at room temperature, avoiding the harsh conditions of classical methods.

-

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature.

-

In-Process Monitoring (Thin Layer Chromatography - TLC): Monitor the reaction progress every 30-60 minutes. Spot a small aliquot of the reaction mixture onto a silica gel TLC plate alongside spots of the starting materials. Develop the plate in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).

-

Self-Validation Checkpoint: The reaction is considered complete when the starting material spots (visualized under UV light) have been completely consumed and a new, distinct product spot has appeared with a different Rf value.

-

Part B: Work-up and Isolation

-

Quenching and Precipitation: Upon completion, pour the reaction mixture into 50 mL of ice-cold water. A precipitate of the crude benzimidazole product should form.[2]

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[2]

-

Washing: Wash the crude product thoroughly with cold water to remove any residual catalyst and acid. Dry the crude solid under vacuum.[2]

-

Causality Insight: This aqueous work-up leverages the poor water solubility of the organic product to separate it from water-soluble reagents and byproducts.

-

Part C: Multi-Step Purification

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel.[18]

-

Step 1 (Packing): Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Step 2 (Loading): Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

-

Step 3 (Elution): Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%). Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Step 4 (Concentration): Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Recrystallization: For obtaining an analytically pure sample, recrystallization is performed.

-

Protocol: Dissolve the product from chromatography in a minimum amount of a hot solvent (e.g., ethanol or boiling water).[19] If the solution is colored, a small amount of decolorizing carbon can be added and the solution filtered hot.[19] Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals. Filter the crystals and dry them under vacuum.

-

Self-Validation Checkpoint: A sharp melting point and a single spot on TLC in multiple solvent systems indicate high purity.

-

Definitive Structural Elucidation and Purity Assessment

The synthesis of a new molecule is incomplete without its unambiguous characterization. A combination of spectroscopic and chromatographic techniques is essential to confirm the identity and purity of the novel benzimidazole derivative.[20][21]

-

Mass Spectrometry (MS): This technique provides the molecular weight of the new compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a mass measurement to four decimal places.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise molecular structure.[20][22]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. For a 2-aryl benzimidazole, one would expect to see characteristic signals in the aromatic region (typically 7.0-8.0 ppm) and a broad singlet for the N-H proton.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule, helping to confirm the overall carbon skeleton.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the industry-standard method for assessing the purity of a compound.[20][23][24] The sample is passed through a column, and a detector (typically UV) measures the components as they elute. A pure compound will ideally show a single, sharp peak in the chromatogram.[24]

Summary of Analytical Data for 2-(4-chlorophenyl)-1H-benzimidazole

| Analysis | Parameter | Expected Result | Rationale |

| HRMS (ESI+) | [M+H]⁺ | m/z 229.0527 | Confirms the molecular formula C₁₃H₁₀ClN₂. |

| ¹H NMR | Chemical Shifts (δ) | ~7.2-7.8 ppm (m, 8H), ~12.5 ppm (br s, 1H) | Aromatic protons on both rings and the acidic N-H proton. |

| ¹³C NMR | Chemical Shifts (δ) | ~110-155 ppm | Multiple signals corresponding to the unique aromatic carbons. |

| HPLC | Purity | >98% (Area under Curve) | A single major peak indicates the absence of significant impurities. |

Conclusion

The discovery of novel benzimidazole derivatives remains a highly active and promising field in drug development. The progression from high-temperature classical syntheses to modern, efficient, and sustainable catalytic methods has significantly accelerated the pace of research. A successful discovery and isolation campaign is not merely the result of a single reaction, but a systematic and self-validating workflow encompassing strategic synthesis, meticulous monitoring, multi-step purification, and rigorous analytical characterization. By understanding the causality behind each experimental step—from the role of a catalyst to the principles of chromatography—researchers can confidently and efficiently generate novel molecular entities poised for biological evaluation.

References

-

Bendi, A., Sangeeta, Singh, L., & Rao, G. D. (2022). Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective. Mini-Reviews in Organic Chemistry, 19(7), 826-876. Available at: [Link]

-

Shakyawar, D., Kumar, P., & Singh, R. K. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry, 23(15), 1667-1688. Available at: [Link]

-

Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Available at: [Link]

-

Jose, J., & S., S. (2022). Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. IntechOpen. Available at: [Link]

-

Allam, M., El-Sayed, N. N. E., & El-Dean, A. M. K. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1735. Available at: [Link]

-

Ahmed, T., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103417. Available at: [Link]

-

Journal of Pharmaceutical Research. (2024). Current Achievements of Benzimidazole: A Review. Available at: [Link]

-

Bhenki, C. D., et al. (2021). SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Available at: [Link]

-

Li, J., et al. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 20(12), 1068-1083. Available at: [Link]

-

PharmaTutor. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Available at: [Link]

-

Sharma, D., et al. (2022). A Review on Modern Approaches to Benzimidazole Synthesis. Current Organic Synthesis, 19(5), 525-545. Available at: [Link]

-

Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34015-34045. Available at: [Link]

-

Moleculon Research Corporation. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center. Available at: [Link]

-

Scribd. (n.d.). Benzimidazole (Synthesis). Available at: [Link]

-

ResearchGate. (2024). Benzimidazole Derivatives and Its Biological Importance. Available at: [Link]

-

Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Available at: [Link]

-

Kumar, P., & Singh, R. K. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organic Synthesis, 21(1), 2-23. Available at: [Link]

-

Nimnual, P., et al. (2017). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Chiang Mai Journal of Science, 44(4). Available at: [Link]

-

Slideshare. (n.d.). Synthesis of benzimidazole. Available at: [Link]

-

Kumar, P., et al. (2022). Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review. Current Organic Synthesis, 19(6), 634-663. Available at: [Link]

-

ResearchGate. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available at: [Link]

-

IntechOpen. (2019). Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole and Its Derivatives. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Available at: [Link]

-

CoLab.ws. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Available at: [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]

-

MicroCombiChem GmbH. (2021). Structure Elucidation, NMR, HPLC-MS Analytics. Available at: [Link]

-

Rasayan Journal of Chemistry. (2022). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Available at: [Link]

-

LCGC International. (2020). HPLC–SPE–NMR — A Novel Hyphenation Technique. Available at: [Link]

-

RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Available at: [Link]

-